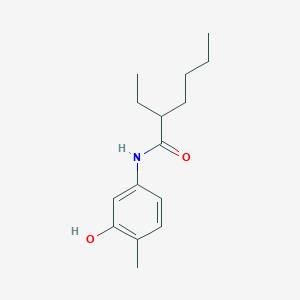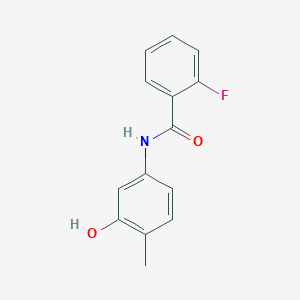
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate, also known as Coumarin-4-methoxybenzenesulfonate (CMBS), is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of coumarin, a natural substance found in many plants, and has been synthesized for its potential use in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of CMBS involves the covalent modification of sulfhydryl groups in proteins, which can affect their function and activity. This compound reacts with sulfhydryl groups in a variety of proteins, including enzymes, ion channels, and transporters, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMBS depend on the specific proteins that are modified by this compound. For example, CMBS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, which is involved in the regulation of salt and water transport in the lungs and other organs. This inhibition may have potential therapeutic applications for the treatment of cystic fibrosis and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMBS in lab experiments is its high specificity for sulfhydryl groups, which allows for the selective modification of specific proteins. However, one limitation of this compound is its potential toxicity and non-specific effects, which can affect the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the use of CMBS in scientific research. For example, this compound could be used in the development of new drugs and treatments for diseases such as cystic fibrosis and cancer. It could also be used in the study of protein structure and function, as well as the measurement of protein-ligand interactions. Further research is needed to fully understand the potential applications of CMBS in these areas.
Méthodes De Synthèse
The synthesis of CMBS involves the reaction of coumarin-7-carboxylic acid with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
CMBS has been used in scientific research for a variety of purposes, including the study of enzyme kinetics, protein structure, and membrane transport. It has also been used as a fluorescent probe for the detection of sulfhydryl groups in proteins and the measurement of protein-ligand interactions.
Propriétés
Nom du produit |
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate |
|---|---|
Formule moléculaire |
C17H14O6S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H14O6S/c1-11-9-17(18)22-16-10-13(5-8-15(11)16)23-24(19,20)14-6-3-12(21-2)4-7-14/h3-10H,1-2H3 |
Clé InChI |
UTMOHZXHYYTSKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



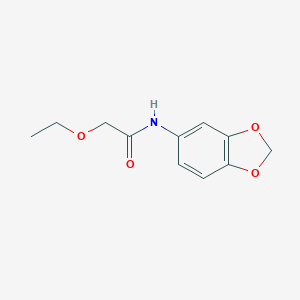
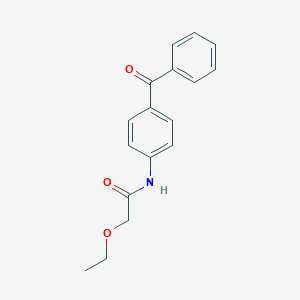
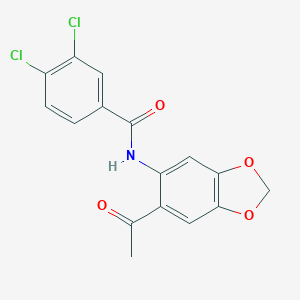

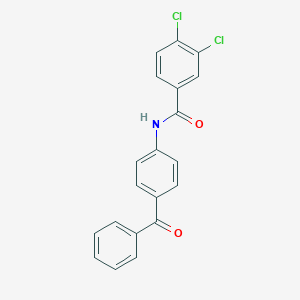
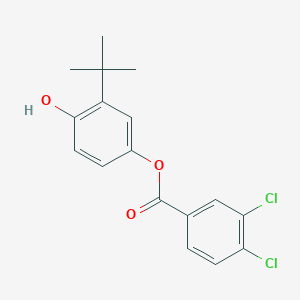
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
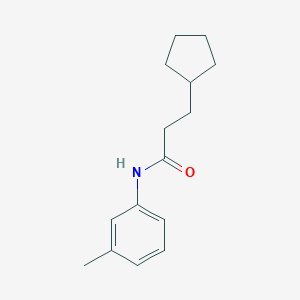
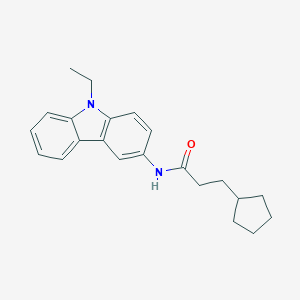
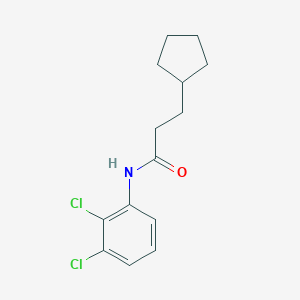
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
